REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][C:15]=1[Cl:16].[F-].[K+].CCOC(C)=O>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Cl:8][C:7]1[C:2]([C:13]2[CH:12]=[CH:11][C:10]([Cl:9])=[C:15]([Cl:16])[CH:14]=2)=[N:3][CH:4]=[CH:5][N:6]=1 |f:2.3,7.8,^1:39,41,60,79|
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Name
|
|
Quantity
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2.42 g
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Type
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reactant
|
Smiles
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ClC1=NC=CN=C1Cl
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Name
|
|
Quantity
|
0.406 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)B(O)O
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
tetrakis triphenylphosphine
|
Quantity
|
0.124 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Reflux
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Type
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CUSTOM
|
Details
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the reaction for 17 hr
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Duration
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17 h
|
Type
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CUSTOM
|
Details
|
Separate the organic layer
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Type
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EXTRACTION
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Details
|
re-extract the aqueous layer with EtOAc (2×40 mL)
|
Type
|
WASH
|
Details
|
Wash the organic solution with saturated aq NaHCO3 and brine (2×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dry over MgSO4
|
Type
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FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify via chromatography on silica gel eluting 0-40% ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
to give the title
|
Type
|
CUSTOM
|
Details
|
preparation (0.124 g, 23% yield)
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Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CN=C1C1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |